molecular formula C14H15NO4 B8550778 4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline

4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline

Cat. No. B8550778
M. Wt: 261.27 g/mol
InChI Key: RFJNZZVSRLLUSH-UHFFFAOYSA-N
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Patent
US05994368

Procedure details

A mixture of 8-benzyloxy-4-ethoxycarbonylmethoxy-2-methylquinoline (1.30 g) and palladium on carbon (130 mg) in a mixture of ethanol (8 ml) and dioxane (7 ml) was stirred for 3 hours at ambient temperature under hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated in vacuo to give 4-ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline (539 mg).
Name
8-benzyloxy-4-ethoxycarbonylmethoxy-2-methylquinoline
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[C:14]2[O:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])C1C=CC=CC=1>[Pd].C(O)C.O1CCOCC1>[CH2:25]([O:24][C:22]([CH2:21][O:20][C:14]1[C:13]2[C:18](=[C:9]([OH:8])[CH:10]=[CH:11][CH:12]=2)[N:17]=[C:16]([CH3:19])[CH:15]=1)=[O:23])[CH3:26]

Inputs

Step One
Name
8-benzyloxy-4-ethoxycarbonylmethoxy-2-methylquinoline
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C(=CC(=NC12)C)OCC(=O)OCC
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at ambient temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)COC1=CC(=NC2=C(C=CC=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 539 mg
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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